molecular formula C9H14N4O5 B1665397 Acadesine CAS No. 2627-69-2

Acadesine

Cat. No.: B1665397
CAS No.: 2627-69-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UUOKFMHZSA-N
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Description

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is a purine nucleoside analog with significant biological activity. It is primarily recognized for its role as an AMP-activated protein kinase activator. This compound has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acadesine involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, resulting in the displacement of the anomeric halogen by one of the amino groups and the formation of the aminosugar largely as the β-anomer. Treatment of this product with methyl orthoformate in the presence of a base leads to the replacement of the alkoxy groups in orthoformate by the adjacent amines, resulting in the formation of the imidazole ring. Reaction with alkoxide then converts the nitrile nearest the sugar to an iminoester; the benzoyl groups are cleaved in the process. Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Basic hydrolysis then converts the remaining nitrile to an amide, affording this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Hydroxyl Protection and Functionalization

  • Acetylation : Ribose hydroxyls are protected using acetic anhydride to form intermediate 2 (68% yield) .

  • DNClB Activation : 2,4-Dinitrochlorobenzene (DNClB) activates the C2 position of the purine ring, enabling nucleophilic attack and N3-C2 bond cleavage .

Diamine-Mediated Ring Opening

  • Ethylenediamine (EDA) : Induces purine ring opening, yielding compound 4 (71% yield) with concomitant deacetylation .

  • 5-Amino-pentan-1-ol : Drives reclosure of the purine ring to form N1-hydroxyalkyl-inosine 6 (85% yield) .

Alkaline Hydrolysis

  • NaOH/EtOH Reflux : Converts purine derivatives to imidazole products (e.g., compound 7 , 80% yield), confirmed by UV spectrophotometry (λ_max shift from 249 nm to 268 nm) .

Stereochemical Control

The β-anomer predominance in the initial step is attributed to the stereoelectronic effects of the tribenzoyl-protected ribose, favoring axial attack by the amino group .

Purine Ring Dynamics

  • DNClB Activation : Facilitates electrophilic aromatic substitution at C2, destabilizing the purine ring for nucleophilic cleavage .

  • Diamine Chain Length : Shorter diamines (e.g., EDA) favor AICAR formation, while longer chains promote alternative products .

Analytical Characterization

Technique Application
UV SpectrophotometryMonitored purine-to-imidazole conversion (λ_max 249 nm → 268 nm) .
TLC/HPLCTracked intermediate purity and reaction progression .
Mass SpectrometryConfirmed molecular weights of intermediates (e.g., m/z 258.231 for this compound) .

Stability and Degradation

This compound undergoes rapid phosphorylation in vivo to form ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate), a key metabolic intermediate . In acidic conditions, the glycosidic bond is susceptible to hydrolysis, releasing the imidazole carboxamide .

Scientific Research Applications

Acadesine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor in the synthesis of various nucleoside analogs and other biologically active compounds.

    Biology: this compound is studied for its role in cellular metabolism and signaling pathways, particularly those involving AMP-activated protein kinase.

    Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury. .

    Industry: this compound’s role as an AMP-activated protein kinase activator makes it a valuable compound for research and development in the pharmaceutical industry.

Mechanism of Action

Acadesine exerts its effects primarily through the activation of AMP-activated protein kinase. This activation leads to increased glucose uptake and enhanced activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue. Additionally, this compound suppresses apoptosis by reducing the production of reactive oxygen compounds inside cells . The exact mechanism by which this compound selectively kills B-cells, particularly in the context of chronic lymphocytic leukemia, is not fully elucidated but does not require the tumor suppressor protein p53 .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.

    AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A compound closely related to acadesine, also known for its role in activating AMP-activated protein kinase.

    Metformin: A widely used antidiabetic drug that also activates AMP-activated protein kinase.

Uniqueness of this compound

This compound is unique in its ability to selectively induce apoptosis in B-cells without affecting T-cells, making it a promising candidate for the treatment of certain leukemias. Its role as an AMP-activated protein kinase activator also distinguishes it from other compounds with similar biological activities .

Biological Activity

Acadesine, also known as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is a compound that has garnered significant attention in biomedical research due to its multifaceted biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily as an activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. The activation of AMPK leads to various downstream effects, including:

  • Inhibition of Inflammation : this compound has demonstrated anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the inhibition of NF-κB and C/EBP pathways in various cell types, including astrocytes and macrophages .
  • Regulation of Coagulation : It inhibits tissue factor (TF) induction in endothelial cells and monocytes, thereby reducing thrombus formation. This effect is mediated through the PI3K/Akt signaling pathway, which diminishes MAPK activity and subsequently lowers TF expression .
  • Autophagy Induction : this compound has been linked to the induction of autophagy via protein kinase C (PKC) pathways, contributing to its cytoprotective effects .

Antitumor Activity

This compound exhibits significant antitumor activity across various cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several malignancies, including:

  • Multiple Myeloma
  • Neuroblastoma
  • Glioblastoma
  • Acute Lymphoblastic Leukemia (ALL)
  • Colon Cancer
  • Breast and Prostate Cancer

In a study involving multiple myeloma cells, this compound was found to selectively induce apoptosis in tumor cells while sparing normal T-cells, suggesting its potential for targeted cancer therapy .

Study 1: Inhibition of Tissue Factor Expression

A study conducted on human umbilical vein endothelial cells (HUVEC) demonstrated that this compound significantly downregulated TF expression in a dose-dependent manner. The researchers utilized real-time RT-PCR and Western blotting techniques to confirm these findings at both mRNA and protein levels. The results indicated that this compound treatment effectively reduced clotting activity associated with TF .

Study 2: Antitumor Effects in B Lymphoid Malignancies

In a clinical analysis involving primary samples from patients with mantle cell lymphoma (MCL), this compound showed a marked pro-apoptotic effect on B tumor cells. The study highlighted that tumor cells were significantly more sensitive to this compound compared to normal T-cells, reinforcing its selective cytotoxicity against malignant cells .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Anti-inflammatorySuppresses pro-inflammatory cytokines via NF-κB inhibition
Coagulation RegulationInhibits tissue factor expression through PI3K/Akt pathway
AntitumorInduces apoptosis in various cancer cell lines
Autophagy InductionActivates PKC pathways

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Acadesine’s anti-inflammatory effects in vitro?

this compound’s anti-inflammatory properties are often tested in human retinal pigment epithelial (RPE) cell lines (e.g., ARPE-19, hfRPE) due to their relevance in complement-mediated diseases. Dose-dependent suppression of TNF-α-induced C3 expression has been validated in these models, with concentrations ranging from 0.25 mM to 2 mM . Key steps include:

  • Pre-treatment with TNF-α to induce inflammation.
  • Co-administration of adenosine receptor inhibitors (e.g., dipyridamole) to confirm intracellular uptake dependency .
  • Use of AMPKα knockdown models to rule out AMPK-dependent pathways.

Q. How do researchers standardize this compound dosing across different cell lines?

Dose-response curves should be established for each cell type. For example:

  • In ARPE-19 cells: 0.25–2 mM this compound reduces TNF-α-induced C3 expression by 17–97% .
  • In CML cell lines (e.g., K562): 50–100 µM this compound induces autophagy via PKC activation . Critical considerations: Cell viability assays (e.g., MTT) must precede mechanistic studies to rule out cytotoxicity at higher doses.

Advanced Research Questions

Q. How can conflicting data on this compound’s AMPK dependency be resolved?

Evidence suggests this compound’s effects are context-dependent:

  • AMPK-independent pathways : In RPE cells, this compound suppresses TNF-α-induced C3 without AMPK activation, validated via 5-iodotubericidin (AK inhibitor) and AMPKα knockdown .
  • PKC-dependent pathways : In CML cells, this compound-induced autophagy is blocked by PKC inhibitors (GF109203X, Ro-32-0432) but remains AMPK-independent . Methodological strategies:
  • Use isoform-specific inhibitors/activators (e.g., dorsomorphin for AMPK).
  • Combine genetic silencing (siRNA) with pharmacological interventions to dissect pathways.

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC50 values.
  • Two-way ANOVA for comparing treatment groups (e.g., this compound ± TNF-α ± inhibitors).
  • Include replication metrics : For ARPE-19 studies, ≥3 biological replicates with technical triplicates are standard .

Q. How can researchers validate this compound’s specificity in modulating complement pathways?

  • Multi-omics integration : Pair transcriptomic data (C3 suppression) with proteomic analysis of downstream complement factors (e.g., C5, MAC complex).
  • In vivo corroboration : Use murine models of age-related macular degeneration (AMD) to assess C3 suppression in retinal tissues .

Q. Methodological Challenges

Q. What strategies mitigate variability in this compound’s cellular uptake?

  • Pre-incubate cells with adenosine receptor blockers (e.g., dipyridamole) to confirm intracellular activity .
  • Standardize cell culture conditions (e.g., serum-free media during treatment to avoid adenosine interference).

Q. How should researchers address contradictory findings between this compound’s cytoprotective vs. cytotoxic roles?

  • Contextualize mechanisms : In RPE cells, this compound is cytoprotective via C3 suppression, while in CML cells, it induces autophagic cell death via PKC .
  • Tissue-specific assays : Compare metabolic flux (e.g., Seahorse analysis) between cell types to identify divergent pathways.

Q. Data Presentation and Reproducibility

Q. What are best practices for reporting this compound’s experimental data?

  • Raw data inclusion : Provide dose-response tables (e.g., % C3 suppression at 0.25–2 mM ).
  • Normalization : Express results relative to TNF-α-only controls.
  • Reproducibility checklist : Document lot numbers of this compound (variability in commercial batches) and inhibitor concentrations.

Q. Ethical and Translational Considerations

Q. What preclinical models bridge this compound research to clinical trials?

  • Patient-derived xenografts (PDX) : For CML, use Ba/F3 cells with T315I-BCR-ABL mutations to test this compound’s efficacy against drug-resistant phenotypes .
  • Non-human primates : Assess ocular pharmacokinetics for AMD applications .

Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046015
Record name Acadesine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.
Record name Acadesine
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CAS No.

2627-69-2
Record name AICAr
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Record name Acadesine [USAN:INN:BAN]
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Record name Acadesine
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Record name 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-
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Record name Acadesine
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Record name 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide
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Record name ACADESINE
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Retrosynthesis Analysis

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